1-(3,5-Dichloropyridin-2-yl)piperazine

Adrenergic Receptors Binding Affinity GPCR

Generic piperazine building blocks lack validated SAR data, risking failed syntheses. 1-(3,5-Dichloropyridin-2-yl)piperazine (CAS 87394-60-3) provides a rigorously profiled CNS scaffold with quantifiable target engagement. • nAChR antagonism: IC50 1.8-15 nM across subtypes • Adrenergic binding: α1A Ki 800 nM, α2A Ki 500 nM • SERT/NET/DAT modulation for multi-target programs • 3,5-DiCl substitution critical-isomeric analogs lose activity

Molecular Formula C9H11Cl2N3
Molecular Weight 232.11 g/mol
CAS No. 87394-60-3
Cat. No. B1272148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloropyridin-2-yl)piperazine
CAS87394-60-3
Molecular FormulaC9H11Cl2N3
Molecular Weight232.11 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl
InChIInChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2
InChIKeyBOJIHPXIMSXHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichloropyridin-2-yl)piperazine Overview


1-(3,5-Dichloropyridin-2-yl)piperazine (CAS 87394-60-3) is a heterocyclic small molecule consisting of a piperazine ring linked to a 3,5-dichloropyridine moiety. This structural core serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The compound has been documented to interact with a range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels, making it a subject of interest in neuropharmacology and medicinal chemistry [1]. While not an approved drug itself, its preclinical profiling and synthetic utility position it as a key intermediate or scaffold for drug discovery programs [2].

1
Halogen-specific SAR building block for CNS target libraries
3,5-dichloro substitution defines pharmacological profile
2
Multi-target GPCR / ion channel / transporter pathway studies
Reported interaction with adrenergic, nAChR, and monoamine systems
3
Synthetic intermediate for further functionalization
Nucleophilic substitution or cross-coupling at dichloropyridine position

1-(3,5-Dichloropyridin-2-yl)piperazine Substitution Risks


Simple substitution of 1-(3,5-Dichloropyridin-2-yl)piperazine with other piperazine-containing analogs is not advisable without rigorous biological validation. The specific 3,5-dichloro substitution pattern on the pyridine ring is a critical determinant of its pharmacological profile, directly influencing target engagement and functional activity . Structure-activity relationship (SAR) studies on this class of compounds emphasize that the 3,5-disubstituted chlorides are crucial for antagonistic activity at certain receptors . Using a different isomer or a non-chlorinated analog can lead to a complete loss of desired activity or the introduction of off-target effects. The quantitative evidence presented in Section 3 demonstrates how this specific molecular architecture translates into measurable, differential interactions with key neurotransmitter systems, which generic alternatives cannot replicate.

Halogen type Fluoro-analogs may shift receptor subtype selectivity up to 25-fold; 3,5-dichloro pattern is not interchangeable with mono-fluoro substitution.
Substitution pattern Non-chlorinated or differently substituted piperazine analogs may lose nAChR antagonism, with potency differences exceeding 500-fold vs. sulfonylpiperazines.
Transporter polypharmacology Generic piperazine replacements may lack the defined SERT/NET/DAT inhibition profile; class-level inference cannot replicate this compound's quantitative transporter benchmark.

1-(3,5-Dichloropyridin-2-yl)piperazine Target Selectivity Data


Adrenergic Receptor Binding Profile

1-(3,5-Dichloropyridin-2-yl)piperazine demonstrates measurable binding affinity for alpha-1 and alpha-2 adrenergic receptor subtypes. It exhibits a Ki of 800 nM for the alpha-1A adrenergic receptor and a Ki of 500 nM for the alpha-2A adrenergic receptor, as determined by radioligand displacement assays in bovine cerebral cortex [1]. In contrast, the closely related analog 1-(3-Fluoro-pyridin-2-yl)piperazine (L-644,763) shows a Ki of 20 nM for the human alpha-2C adrenergic receptor [2]. While a direct, side-by-side comparison is not available, these data highlight that the nature of the halogen substituent (chlorine vs. fluorine) on the pyridine ring profoundly alters both the potency and the receptor subtype selectivity. The dichloro substitution appears to confer a distinct selectivity profile compared to its mono-fluoro counterpart, which is a critical consideration for researchers targeting specific adrenergic pathways.

Adrenergic Receptor Binding
Cross-study comparable
Target: Ki 800 nM (α1A), 500 nM (α2A)vs. Fluoro-analog: Ki 20 nM (α2C)
~25-fold selectivity shift with halogen change
Radioligand displacement, bovine cortex / human α2C-OK cells
Receptor subtype selectivity context for adrenergic pathway studies
Halogen identity drives selectivity; direct target-subtype comparison requires review
Adrenergic Receptors Binding Affinity GPCR Neuropharmacology

Monoamine Transporter Inhibition Profile

1-(3,5-Dichloropyridin-2-yl)piperazine exhibits a quantifiable inhibitory effect on human monoamine transporters. Functional reuptake assays in HEK293 cells expressing human DAT, NET, and SERT reveal distinct potencies. The compound inhibits dopamine (DA) reuptake with an IC50 of 658-945 nM across multiple assay formats, norepinephrine (NE) reuptake with an IC50 of 443 nM, and serotonin (5-HT) uptake with an IC50 of 100 nM [1]. This profile indicates a degree of functional activity at these transporters, with a notable, though modest, preference for the serotonin transporter (SERT) over the norepinephrine (NET) and dopamine (DAT) transporters. This quantitative profile is a defining characteristic of the compound's pharmacology and differentiates it from other piperazine derivatives with unknown or different transporter affinities.

Monoamine Transporter Inhibition
Supporting evidence
SERT IC50 100 nM / NET IC50 443 nM / DAT IC50 658–945 nM
Functional reuptake, HEK293 cells expressing human transporters
Baseline transporter polypharmacology benchmark for this scaffold
No direct comparator from same study; review in target-specific context
Monoamine Transporters DAT NET SERT Neuropharmacology Reuptake Inhibition

Neuronal nAChR Antagonism

1-(3,5-Dichloropyridin-2-yl)piperazine acts as a potent antagonist at multiple subtypes of human neuronal nicotinic acetylcholine receptors (nAChRs). In functional assays measuring inhibition of carbamylcholine-induced 86Rb+ efflux, the compound displays IC50 values in the low nanomolar range: 1.8 nM at alpha3beta4 nAChR, 7.9 nM at the muscle-type alpha1beta1gammadelta nAChR, 12 nM at alpha4beta2 nAChR, and 15 nM at alpha4beta4 nAChR [1]. This high-potency, multi-subtype antagonism is a significant and quantifiable feature of this compound's pharmacology. In contrast, many other piperazine derivatives investigated for nAChR activity, such as certain sulfonylpiperazine analogs, exhibit IC50 values in the micromolar range (e.g., 9.3 µM for Hα4β2) [2]. This suggests that the 3,5-dichloropyridinyl-piperazine scaffold confers a uniquely potent nAChR antagonistic property.

Neuronal nAChR Antagonism
Cross-study comparable
Target: IC50 1.8 nM (α3β4) – 15 nM (α4β4)vs. Sulfonylpiperazine: IC50 ~9 µM
>500-fold higher potency reported
86Rb+ efflux, human SH-SY5Y / TE671 cells
Key differentiation from generic piperazine scaffolds for nAChR signaling studies
Nanomolar potency profile supports nicotinic pathway research; cross-study comparison
Nicotinic Receptors nAChR Ion Channel Neuropharmacology Antagonist

1-(3,5-Dichloropyridin-2-yl)piperazine Research Applications


Nicotinic Receptor Tool Compound Scaffold

The compound's potent antagonism of multiple nAChR subtypes (IC50 values from 1.8 to 15 nM) makes it a valuable starting point for developing tool compounds or probes to dissect nicotinic receptor function in neurological disease models [1]. Its high potency differentiates it from other, less active piperazine scaffolds, allowing for more robust target engagement studies at lower concentrations.

Adrenergic Receptor Subtype Selectivity Probe

The compound's distinct binding profile at alpha-1A (Ki 800 nM) and alpha-2A (Ki 500 nM) adrenergic receptors [2] provides a chemical tool for investigating the physiological roles of these receptor subtypes. Its selectivity, when compared to the different profile of the fluoro-analog L-644,763, makes it a useful comparator in receptor pharmacology research.

Multi-Pharmacology Ligand Building Block

The compound's documented, albeit modest, inhibition of monoamine transporters (SERT, NET, DAT) [3], combined with its potent nAChR antagonism, suggests it can serve as a core scaffold for designing molecules with multi-target profiles. This is particularly relevant for complex neuropsychiatric disorders where modulation of multiple neurotransmitter systems is a proposed therapeutic strategy.

Medicinal Chemistry Intermediate

The compound's primary use is as a versatile building block for synthesizing more complex molecules . The 3,5-dichloropyridine moiety allows for further functionalization via nucleophilic substitution or cross-coupling reactions. Its well-defined, quantifiable biological activities at key CNS targets make it a more informed choice for building targeted libraries compared to a generic piperazine synthon.

Application
Selection Property
Validation Focus
Nicotinic receptor tool compound
Potent multi-subtype nAChR antagonism scaffold
Subtype-specific target engagement in neuronal signaling models
Adrenergic subtype selectivity probe
Distinct α1A / α2A binding profile vs. fluoro-analogs
Cross-reactivity screening in adrenergic pathway research
Multi-target ligand design
Documented transporter and nAChR polypharmacology benchmark
SERT / NET / DAT activity review in multi-pathway model context
Medicinal chemistry intermediate
Functionalizable 3,5-dichloropyridine core with known bioactivity
Confirmation of biological activity after derivatization

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